molecular formula C12H12O3 B12285802 6-phenyl-3,4-dihydro-2H-pyran-5-carboxylic acid

6-phenyl-3,4-dihydro-2H-pyran-5-carboxylic acid

Cat. No.: B12285802
M. Wt: 204.22 g/mol
InChI Key: PZFBFCNEBMLXHL-UHFFFAOYSA-N
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Description

6-phenyl-3,4-dihydro-2H-pyran-5-carboxylic acid is an organic compound belonging to the class of pyrans. Pyrans are six-membered heterocyclic compounds containing one oxygen atom. This compound is characterized by the presence of a phenyl group attached to the 6th position of the pyran ring and a carboxylic acid group at the 5th position. It is a derivative of 3,4-dihydro-2H-pyran, which is known for its stability and reactivity in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-phenyl-3,4-dihydro-2H-pyran-5-carboxylic acid can be achieved through several methods. One common approach involves the reaction of phenyl-substituted aldehydes with dihydropyran in the presence of a catalyst. The reaction typically proceeds under mild conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the pyran ring .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding reactants into a reactor and collecting the product. Catalysts such as palladium or ruthenium complexes can be used to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

6-phenyl-3,4-dihydro-2H-pyran-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-phenyl-3,4-dihydro-2H-pyran-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-phenyl-3,4-dihydro-2H-pyran-5-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and affect various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-phenyl-3,4-dihydro-2H-pyran-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group enhances its stability and reactivity, making it a valuable compound in various applications .

Properties

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

6-phenyl-3,4-dihydro-2H-pyran-5-carboxylic acid

InChI

InChI=1S/C12H12O3/c13-12(14)10-7-4-8-15-11(10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,13,14)

InChI Key

PZFBFCNEBMLXHL-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C(OC1)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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